molecular formula C16H18ClFN4O2S B2768765 3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235647-89-8

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2768765
CAS RN: 1235647-89-8
M. Wt: 384.85
InChI Key: VJTDNUWDKNVELW-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by 1H and 13C NMR and mass spectra . These techniques allow scientists to determine the arrangement of atoms in a molecule and confirm the successful synthesis of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions, where one part of the molecule is replaced by another . These reactions can be used to modify the properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the melting point, solubility, and reactivity can all depend on the specific structure of the compound .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor, with nano-molar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from being activated by PI3K . This inhibits the downstream signaling through PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . PI3K then produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent .

Safety and Hazards

The safety and hazards associated with similar compounds depend on the specific compound and its intended use. Some sulfonamides are used as antibiotics and are generally safe for human use, but they can cause allergic reactions in some people .

Future Directions

The future research directions for similar compounds could involve exploring their potential uses in medicine, particularly as antibiotics. Additionally, research could focus on improving the synthesis process to increase yield and reduce reaction times .

properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O2S/c17-14-10-13(2-3-15(14)18)25(23,24)21-11-12-4-8-22(9-5-12)16-19-6-1-7-20-16/h1-3,6-7,10,12,21H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTDNUWDKNVELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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